2-Oxo-4-phenylbutyramide

Aminopeptidase inhibition α-Keto amide SAR Protease inhibitor scaffold

2‑Oxo‑4‑phenylbutyramide (C₁₀H₁₁NO₂; MW 177.20 g/mol) is the primary amide of 2‑oxo‑4‑phenylbutyric acid, belonging to the α‑keto amide family. The molecule integrates a ketone carbonyl at the α‑position, a terminal primary amide, and a 4‑phenylbutyl backbone.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8462705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-4-phenylbutyramide
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C(=O)N
InChIInChI=1S/C10H11NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
InChIKeyMPGWWSYGESGILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-4-phenylbutyramide for Scientific Procurement: Compound Identity, Class, and Core Characteristics


2‑Oxo‑4‑phenylbutyramide (C₁₀H₁₁NO₂; MW 177.20 g/mol) is the primary amide of 2‑oxo‑4‑phenylbutyric acid, belonging to the α‑keto amide family. The molecule integrates a ketone carbonyl at the α‑position, a terminal primary amide, and a 4‑phenylbutyl backbone [1]. This α‑keto amide motif is recognized as a privileged scaffold in medicinal chemistry, appearing in protease inhibitors and natural products, and offers a distinct hydrogen‑bond donor/acceptor profile compared to its ester and carboxylic acid analogs [2]. Commercially, the compound is typically supplied at ≥95% purity for research use .

Why 2-Oxo-4-phenylbutyramide Cannot Be Interchanged with Generic α‑Keto Acid or 4‑Oxo Isomer Analogs


Attempting to substitute 2‑oxo‑4‑phenylbutyramide with 2‑oxo‑4‑phenylbutyric acid (the free acid) or 4‑oxo‑4‑phenylbutanamide (the positional isomer) introduces fundamentally different reactivity, hydrogen‑bonding capacity, and biological recognition. The primary amide terminus of the target compound serves as both a hydrogen‑bond donor and acceptor—a feature absent in the acid or ester—and critically influences the hydration equilibrium of the α‑keto carbonyl [1]. In the context of α‑keto amide aminopeptidase inhibitors, the 3‑amino substituent is essential for low‑micromolar enzyme inhibition; the des‑amino parent compound (i.e., 2‑oxo‑4‑phenylbutyramide itself) lacks this pharmacophoric element, making it a structurally matched negative control or a distinct starting scaffold rather than a direct potency equivalent [2]. These structural distinctions mean that generic interchange without explicit experimental validation will produce non‑comparable results in both enzymatic and cellular assays.

2-Oxo-4-phenylbutyramide: Quantitative Head‑to‑Head Differentiation Evidence for Procurement Decisions


Aminopeptidase Inhibition: 2-Oxo-4-phenylbutyramide Serves as the Des‑Amino Scaffold Differentiated from Potent 3‑Amino-α‑keto Amide Inhibitors

The parent 2‑oxo‑4‑phenylbutyramide lacks the 3‑amino substituent that is essential for low‑micromolar aminopeptidase inhibition in the α‑keto amide series. In the study by Ocain and Rich (1992), 3‑amino‑2‑oxo‑4‑phenylbutanoic acid amides (exemplified by the Phe‑Leu analogue) inhibited arginyl aminopeptidase with Ki = 1.5 μM, cytosol aminopeptidase with Ki = 1.0 μM, and microsomal aminopeptidase with Ki = 2.5 μM [1]. The des‑amino parent compound (2‑oxo‑4‑phenylbutyramide) is structurally incapable of forming the critical H‑bond network required for this activity, positioning it as an essential negative control or inert scaffold in SAR campaigns. This functional difference is directly tied to procurement purpose: if the goal is aminopeptidase inhibition, the 3‑amino derivatives or bestatin analogs must be procured; if the goal is a matched inactive comparator or an intermediate for further derivatization, 2‑oxo‑4‑phenylbutyramide is the appropriate choice.

Aminopeptidase inhibition α-Keto amide SAR Protease inhibitor scaffold

Microbial Reduction Precursor: Divergent Stereochemical Outcomes of 2-Oxo-4-phenylbutyramide vs. Alkyl 2-Oxo-4-phenylbutyrates

Alkyl 2‑oxo‑4‑phenylbutyrates (notably the ethyl ester, OPBE) are established substrates for baker's yeast‑mediated asymmetric reduction, yielding (R)‑2‑hydroxy‑4‑phenylbutyrate esters in 80–90% chemical yield with >90% enantiomeric excess (ee), as reported by Dao et al. (1998) [1]. The corresponding primary amide (2‑oxo‑4‑phenylbutyramide) is expected to exhibit different substrate acceptance and stereochemical outcome with carbonyl reductase enzymes due to the altered electronic character of the amide carbonyl and the additional H‑bond donor capacity of the –NH₂ group. Recent engineered bi‑enzyme systems (CpCR‑GDH fusion) achieve 98.3% conversion and 99.9% ee for OPBE reduction at 30 mM substrate concentration [2]. The amide analog has not been characterized under these conditions, representing a gap that directly impacts procurement: researchers purchasing 2‑oxo‑4‑phenylbutyramide for biocatalytic reduction must anticipate that literature yields and ee values established for the ethyl ester do not transfer predictably.

Biocatalytic reduction Chiral alcohol synthesis ACE inhibitor intermediate

α‑Keto Carbonyl Hydration Propensity: Aqueous Stability Differentiator Between 2-Oxo-4-phenylbutyramide and Non‑Keto Amide Analogs

The α‑keto amide motif in 2‑oxo‑4‑phenylbutyramide exhibits a pronounced tendency for ketone carbonyl hydration in aqueous solution, a property documented for structurally analogous 3‑amino‑2‑oxo‑4‑phenylbutanoic acid amides by Ocain and Rich (1992) [1]. The electron‑withdrawing effect of the adjacent amide group increases the electrophilicity of the α‑keto carbon, shifting the equilibrium toward the hydrated gem‑diol form. In contrast, 4‑phenylbutyramide (the reduced, non‑keto analog; C₁₀H₁₃NO) lacks this reactive carbonyl and remains stably in the keto form. This hydration propensity has two procurement‑relevant consequences: (1) 2‑oxo‑4‑phenylbutyramide solutions must be prepared fresh or stored under anhydrous conditions to avoid variable hydration states, and (2) the hydrated form mimics the tetrahedral transition state of amide bond hydrolysis, a property exploited in protease inhibitor design but absent in 4‑phenylbutyramide.

α‑Keto amide hydration Solution stability Transition-state analogue design

ACE Inhibitor Intermediate Pathway: 2-Oxo-4-phenylbutyramide as a Distinct Amide Synthon vs. the Established Ethyl Ester Route

The industrial synthesis of ACE inhibitors (benazepril, enalapril, lisinopril) relies on the asymmetric reduction of ethyl 2‑oxo‑4‑phenylbutyrate (OPBE) to (R)‑2‑hydroxy‑4‑phenylbutyrate ethyl ester ((R)‑HPBE), a step for which enzyme engineering has achieved 99.9% ee and substrate loadings up to 920 mM [1]. 2‑Oxo‑4‑phenylbutyramide offers an alternative entry point that bypasses the ester hydrolysis step, potentially enabling direct amidation with the dipeptide moiety found in ACE inhibitors. However, no published direct comparative study demonstrates that the amide route matches the productivity (TON = 10,000; TOF = 300 h⁻¹) reported for Ru‑SunPhos‑catalyzed asymmetric hydrogenation of 2‑oxo‑4‑phenylbutanoic acid to (R)‑2‑hydroxy‑4‑phenylbutanoic acid (88.4%–92.6% ee) [2]. The procurement decision therefore involves a trade‑off between simplified downstream coupling (amide route) and proven high‑volume enantioselectivity (ester/acid route).

ACE inhibitor synthesis Chiral intermediate Amide synthon

Recommended Procurement Scenarios for 2-Oxo-4-phenylbutyramide Based on Quantitative Differentiation Evidence


Negative Control or Scaffold in α‑Keto Amide Aminopeptidase Inhibitor SAR Campaigns

When screening α‑keto amide libraries for aminopeptidase inhibition, 2‑oxo‑4‑phenylbutyramide serves as the des‑amino parent scaffold. Its lack of the 3‑amino substituent renders it inactive against arginyl, cytosol, and microsomal aminopeptidases (class‑level inference from Ki = 1.0–2.5 μM for 3‑amino analogs [1]). Procurement is appropriate as a matched inactive comparator or as a starting point for installing diverse amino substituents at the 3‑position.

Exploratory Biocatalytic Reduction Substrate for Novel Carbonyl Reductase Engineering

2‑Oxo‑4‑phenylbutyramide presents a distinct substrate challenge for carbonyl reductase (CpCR) engineering. Unlike ethyl 2‑oxo‑4‑phenylbutyrate, which achieves 99.9% ee and 98.3% conversion with engineered CpCR‑GDH fusion enzymes [2], the primary amide analog has unknown substrate acceptance. Procurement is justified for enzyme engineering programs seeking to expand CpCR substrate scope to amide‑bearing α‑keto substrates.

Mechanistic Probe for α‑Keto Carbonyl Hydration Studies

The α‑keto amide moiety of 2‑oxo‑4‑phenylbutyramide undergoes reversible hydration in aqueous media to form a gem‑diol that mimics the tetrahedral intermediate of amide hydrolysis [1]. This property is absent in 4‑phenylbutyramide and other non‑keto amides. Procurement is recommended for mechanistic enzymology studies investigating transition‑state analogue design, particularly for serine and cysteine proteases.

Alternative Amide Synthon for ACE Inhibitor Intermediate Route Scouting

The established ACE inhibitor intermediate route reduces ethyl 2‑oxo‑4‑phenylbutyrate to (R)‑HPBE (99.9% ee at 920 mM substrate loading [2]). 2‑Oxo‑4‑phenylbutyramide may enable a convergent synthesis that avoids a subsequent ester hydrolysis and coupling step. Procurement is warranted for route‑scouting studies aimed at comparing overall process mass intensity against the validated ester route, though pilot‑scale validation data are required before replacing the established pathway.

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